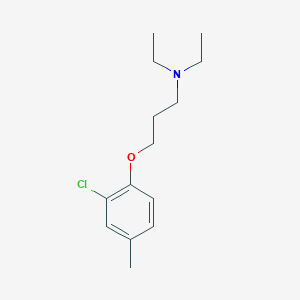
5-hydroxy-5-methyl-2-phenyl-3-isoxazolidinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-hydroxy-5-methyl-2-phenyl-3-isoxazolidinone, commonly known as HMI-1, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. HMI-1 is a heterocyclic compound that belongs to the class of isoxazolidinones. It is a white crystalline powder that is soluble in water and organic solvents.
Mécanisme D'action
The mechanism of action of HMI-1 is not fully understood, but it is believed to act by inhibiting the activity of the proteasome, a cellular complex responsible for the degradation of unwanted or damaged proteins. By inhibiting the proteasome, HMI-1 can induce apoptosis (programmed cell death) in cancer cells and prevent the accumulation of misfolded proteins in neurodegenerative diseases.
Biochemical and Physiological Effects:
HMI-1 has been shown to have a variety of biochemical and physiological effects. It can induce cell cycle arrest, inhibit cell proliferation, and induce apoptosis in cancer cells. Additionally, HMI-1 has been shown to reduce inflammation and oxidative stress in animal models of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using HMI-1 in lab experiments is its high potency and selectivity towards the proteasome. This makes it a valuable tool for studying the role of the proteasome in various cellular processes. However, one limitation of using HMI-1 is its potential toxicity towards normal cells, which can limit its therapeutic potential.
Orientations Futures
There are several future directions that could be explored in the study of HMI-1. One area of interest is the development of more potent and selective proteasome inhibitors based on the structure of HMI-1. Another direction is the investigation of HMI-1 as a potential therapeutic agent for neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Furthermore, the potential of HMI-1 as a chemotherapeutic agent for various types of cancer warrants further investigation.
Méthodes De Synthèse
HMI-1 can be synthesized through a multistep process involving the reaction of 2-phenyl-2-oxazoline with hydroxylamine hydrochloride, followed by cyclization with acetic anhydride and subsequent reaction with sodium hydroxide. The final product is obtained through recrystallization from a suitable solvent.
Applications De Recherche Scientifique
HMI-1 has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. It has been shown to exhibit anti-tumor, anti-inflammatory, and neuroprotective properties.
Propriétés
IUPAC Name |
5-hydroxy-5-methyl-2-phenyl-1,2-oxazolidin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO3/c1-10(13)7-9(12)11(14-10)8-5-3-2-4-6-8/h2-6,13H,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQKIAPVBOXASPE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=O)N(O1)C2=CC=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Hydroxy-5-methyl-2-phenylisoxazolidin-3-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-chloro-2-[3-(4-ethylphenoxy)propoxy]benzaldehyde](/img/structure/B5156657.png)
![4-chloro-N-[1-(4-ethoxyphenyl)ethyl]benzamide](/img/structure/B5156666.png)
![4-({1-butyl-2-[(4-methylpentyl)sulfonyl]-1H-imidazol-5-yl}methyl)thiomorpholine](/img/structure/B5156668.png)
![3-chloro-N-{3-[(3-chlorobenzoyl)amino]phenyl}-1-benzothiophene-2-carboxamide](/img/structure/B5156698.png)
![N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-(4-methoxyphenyl)-N~1~-(1-phenylethyl)glycinamide](/img/structure/B5156704.png)


![N-{[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl}-3-phenylpropanamide](/img/structure/B5156723.png)
![N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-(2,4-dichloro-6-methylphenoxy)acetamide](/img/structure/B5156733.png)

![2-methoxy-5-[(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenyl 4-methoxybenzoate](/img/structure/B5156742.png)

![3-[benzyl(methyl)amino]-1-(2-phenylethyl)-2,5-pyrrolidinedione](/img/structure/B5156753.png)
![5-{3-[2-(2-chlorophenoxy)ethoxy]benzylidene}-3-(4-fluorophenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5156756.png)